N,N'-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)octanediamide
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Overview
Description
N,N-BIS(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)OCTANEDIAMIDE: is a complex organic compound characterized by its unique structure, which includes a cycloheptathiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-BIS(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)OCTANEDIAMIDE typically involves the reaction of cyanoacetanilide with phenyl isothiocyanate in a solvent such as DMF (dimethylformamide) containing potassium hydroxide. This reaction forms an intermediate, which then undergoes further cyclization to yield the desired thiophene derivative .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-BIS(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)OCTANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, N,N-BIS(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)OCTANEDIAMIDE is studied for its potential as a bioactive molecule. It may interact with various biological targets, leading to potential therapeutic applications.
Medicine: In medicine, this compound is investigated for its potential use in drug development. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.
Industry: In industrial applications, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-BIS(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)OCTANEDIAMIDE involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the target and the context. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
- N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIEN-2-YL)-2-[(5-METHYL [1,2,4]TRIAZOLO [4,3-A]QUINOLIN-1-YL)SULFANYL]ACETAMIDE
- N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIEN-2-YL)-2-[(2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA [4,5]THIENO [2,3-D]PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE
Comparison: Compared to these similar compounds, N,N-BIS(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)OCTANEDIAMIDE is unique due to its specific octanediamide structure. This structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H34N4O2S2 |
---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
N,N'-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)octanediamide |
InChI |
InChI=1S/C28H34N4O2S2/c29-17-21-19-11-5-3-7-13-23(19)35-27(21)31-25(33)15-9-1-2-10-16-26(34)32-28-22(18-30)20-12-6-4-8-14-24(20)36-28/h1-16H2,(H,31,33)(H,32,34) |
InChI Key |
FYIHPDDHRPOHLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CCCCCCC(=O)NC3=C(C4=C(S3)CCCCC4)C#N |
Origin of Product |
United States |
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